molecular formula C46H58N6O11 B14882287 N2-Isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-O-methylguanosine-3'-O-succinate, triethylamine salt

N2-Isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-O-methylguanosine-3'-O-succinate, triethylamine salt

Cat. No.: B14882287
M. Wt: 871.0 g/mol
InChI Key: XWERKNXEBRWARS-BOQFPNACSA-N
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Description

The compound “MFCD30475568” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and reactivity, making it valuable in various scientific and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD30475568” involves a series of chemical reactions under controlled conditions. The exact synthetic route can vary, but it typically includes steps such as:

    Initial Reactant Preparation: The starting materials are prepared and purified.

    Reaction Setup: The reactants are combined in a reaction vessel under specific conditions such as temperature, pressure, and pH.

    Catalysis: Catalysts may be used to accelerate the reaction.

    Purification: The product is purified using techniques like crystallization, distillation, or chromatography.

Industrial Production Methods

In an industrial setting, the production of “MFCD30475568” is scaled up using large reactors and continuous processing techniques. The process is optimized for efficiency, yield, and safety, often involving automated systems for monitoring and control.

Chemical Reactions Analysis

Types of Reactions

“MFCD30475568” undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form oxidized products.

    Reduction: Reacts with reducing agents to form reduced products.

    Substitution: Undergoes substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions typically involve common reagents such as:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.

Scientific Research Applications

“MFCD30475568” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its effects on biological systems and potential therapeutic uses.

    Medicine: Investigated for its pharmacological properties and potential as a drug candidate.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which “MFCD30475568” exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.

Properties

Molecular Formula

C46H58N6O11

Molecular Weight

871.0 g/mol

IUPAC Name

4-[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-4-oxobutanoic acid;N,N-diethylethanamine

InChI

InChI=1S/C40H43N5O11.C6H15N/c1-23(2)36(49)43-39-42-35-32(37(50)44-39)41-22-45(35)38-34(53-5)33(56-31(48)20-19-30(46)47)29(55-38)21-54-40(24-9-7-6-8-10-24,25-11-15-27(51-3)16-12-25)26-13-17-28(52-4)18-14-26;1-4-7(5-2)6-3/h6-18,22-23,29,33-34,38H,19-21H2,1-5H3,(H,46,47)(H2,42,43,44,49,50);4-6H2,1-3H3/t29-,33-,34-,38-;/m1./s1

InChI Key

XWERKNXEBRWARS-BOQFPNACSA-N

Isomeric SMILES

CCN(CC)CC.CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC(=O)CCC(=O)O)OC

Canonical SMILES

CCN(CC)CC.CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC(=O)CCC(=O)O)OC

Origin of Product

United States

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